N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylsulfamoyl group, a methylsulfanyl group, and a pyridine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylsulfamoyl Intermediate: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfamoyl intermediate.
Coupling with Phenyl Derivative: The cyclopropylsulfamoyl intermediate is then coupled with a phenyl derivative under suitable conditions to form the desired phenylsulfamoyl compound.
Introduction of the Pyridine-3-Carboxamide Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group may enhance binding affinity to certain proteins, while the pyridine-3-carboxamide moiety can interact with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the presence of the cyclopropylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
Properties
IUPAC Name |
N-[3-(cyclopropylsulfamoyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-23-16-14(6-3-9-17-16)15(20)18-12-4-2-5-13(10-12)24(21,22)19-11-7-8-11/h2-6,9-11,19H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPTYSVHJMBCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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